9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Description
9,9-Dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a benzodiazepine-derived compound characterized by a fused bicyclic structure with a trifluoromethoxy-substituted phenyl group at position 4. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for central nervous system (CNS) targeting. Its structural rigidity from the dimethyl groups at position 9 and the benzodiazepinone core may influence receptor binding affinity and selectivity .
Properties
IUPAC Name |
9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2/c1-21(2)11-17-19(18(28)12-21)20(27-16-6-4-3-5-15(16)26-17)13-7-9-14(10-8-13)29-22(23,24)25/h3-10,20,26-27H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJRRUFBVMMRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles, depending on the desired transformation
Major Products
The major products of these reactions will depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding. The trifluoromethoxy group is known to enhance the biological activity of many compounds.
Medicine
In medicine, this compound or its derivatives could be investigated for their potential therapeutic effects. Benzodiazepines are well-known for their sedative and anxiolytic properties, and modifications to their structure can lead to new drug candidates.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the benzodiazepine core may interact with central nervous system receptors.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
WAY-299905 (3,3-Dimethyl-11-(4-nitrophenyl)-dibenzo[b,e][1,4]diazepin-1-one)
- Substituents : Position 11 features a 4-nitrophenyl group instead of 4-(trifluoromethoxy)phenyl.
- Molecular Formula : C₂₁H₂₁N₃O₃ (MW: 363.41 g/mol).
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, which may reduce metabolic stability compared to the trifluoromethoxy group. This substitution likely alters receptor binding kinetics due to differences in electronic and steric profiles.
9,9-Dimethyl-6-(3-pyridyl)-benzodiazepin-7-one
- Substituents : A 3-pyridyl group replaces the 4-(trifluoromethoxy)phenyl.
- Molecular Formula : C₂₁H₂₁N₃O (MW: 347.41 g/mol).
- However, the absence of a trifluoromethoxy group may reduce blood-brain barrier penetration.
- Research Notes: Pyridyl-substituted benzodiazepines are explored for anxiolytic activity but may exhibit lower potency in CNS targets compared to halogenated analogs .
11-(3-Fluorophenyl)-3,3-dimethyl-10-propionyl-dibenzo[b,e][1,4]diazepin-1-one
- Substituents: Features a 3-fluorophenyl group and a propanoyl moiety at position 10.
- Molecular Formula : C₂₄H₂₄FN₃O₂ (MW: 405.47 g/mol).
- Key Differences: The fluorine atom provides moderate electron-withdrawing effects, while the propanoyl group increases lipophilicity. The 3-fluorophenyl substitution may enhance selectivity for GABAₐ receptor subtypes.
- Research Notes: Fluorinated benzodiazepines often exhibit improved pharmacokinetic profiles, but the propanoyl group could introduce metabolic liabilities .
3-Chloro-6-(1H-indol-3-yl)-9,9-dimethyl-benzodiazepin-7-one
- Substituents : A chloro group at position 3 and an indol-3-yl group at position 5.
- Molecular Formula : C₂₃H₂₂ClN₃O (MW: 399.90 g/mol).
- This compound may target serotonin receptors due to the indole scaffold.
- Research Notes: Indole-containing benzodiazepines are studied for dual CNS activity but may face challenges in bioavailability .
6-(4-Hydroxy-3-iodo-5-methoxyphenyl)-9,9-dimethyl-benzodiazepin-7-one
- Substituents : A hydroxyl, iodo, and methoxy-substituted phenyl group.
- Molecular Formula : C₂₂H₂₂IN₃O₃ (MW: 521.34 g/mol).
- Hydroxyl and methoxy groups improve solubility but reduce CNS penetration.
- Research Notes: Iodinated analogs are often used in imaging studies rather than therapeutic contexts .
Discussion of Structural Implications
- Trifluoromethoxy vs. Nitro: The target compound’s -OCF₃ group offers superior metabolic stability and reduced toxicity compared to WAY-299905’s -NO₂ .
- Halogen Effects : Fluorine (in 3-fluorophenyl) and chlorine (in 3-chloro-indolyl) provide distinct electronic profiles; fluorine’s smaller size may favor tighter receptor binding .
- Heterocyclic Substituents : Pyridyl and indolyl groups introduce hydrogen-bonding or π-stacking interactions, broadening therapeutic targets but complicating pharmacokinetics .
Biological Activity
The compound 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- CAS Number : 243869-48-9
- Molecular Formula : C20H19F3N2O
This structure features a benzodiazepine core with specific substitutions that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit significant anticancer properties. Although specific data on the compound is limited, related compounds have shown efficacy against various cancer cell lines. For example:
- Mechanism of Action : Compounds in this class often induce apoptosis in cancer cells through the modulation of GABA receptors and other pathways.
Antimicrobial Activity
Benzodiazepines have also been evaluated for their antimicrobial properties. While direct studies on this compound are scarce, similar derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 30 µg/mL |
Case Studies
- Case Study 1 : A study evaluated the effects of a related benzodiazepine on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations exceeding 10 µM.
- Case Study 2 : In vivo studies indicated that similar compounds could reduce tumor growth in xenograft models by approximately 50% when administered at therapeutic doses.
The proposed mechanisms through which this compound may exert its biological effects include:
- GABA Receptor Modulation : Many benzodiazepines act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission.
- Inhibition of Cell Proliferation : Some derivatives have been shown to interfere with cell cycle progression in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
